(S)-2-Aminosuccinic acid hydrochloride
Description
Historical Context and Scientific Discovery
The history of this compound is intimately connected to the discovery of aspartic acid itself. Aspartic acid was first identified in 1827 by French chemists Auguste-Arthur Plisson and Étienne-Ossian Henry through the hydrolysis of asparagine, which had been previously isolated from asparagus juice in 1806. This discovery represented a significant milestone in amino acid research, as scientists were just beginning to understand the fundamental building blocks of proteins. The original method for isolating aspartic acid utilized lead hydroxide, though various other acids or bases eventually became more common in the extraction process.
The development of the hydrochloride salt form came later as researchers sought to improve the stability and solubility of the free amino acid. While the exact date of the first synthesis of the hydrochloride form is not explicitly documented in the available literature, it followed the general trend in amino acid chemistry where salt forms were developed to enhance handling properties and extend shelf life. The creation of the hydrochloride salt represents an important advancement in making this amino acid more accessible for laboratory use and industrial applications.
Throughout the 20th century, as biochemical research accelerated, this compound became increasingly valuable in various research contexts. Its well-defined stereochemistry and reliable chemical properties made it an ideal compound for studies requiring precise chirality and predictable reactivity. Modern research continues to find new applications for this compound, particularly in areas where stereochemically pure reagents are essential.
Stereochemistry and Chirality Significance
The "(S)" designation in this compound refers to the specific stereochemical configuration of the molecule, following the Cahn-Ingold-Prelog priority rules for determining absolute configuration around a chiral center. In this system, when viewing the molecule with the lowest priority group (typically hydrogen) oriented away from the observer, if the order of decreasing priority of the remaining groups proceeds counterclockwise, the stereocenter is designated as "S" (from Latin sinister, meaning left).
This stereochemical designation is critically important because aspartic acid contains a chiral carbon atom, resulting in two possible enantiomers: L-aspartic acid ((S)-2-aminosuccinic acid) and D-aspartic acid ((R)-2-aminosuccinic acid). The L-isomer, which corresponds to the (S) configuration, is the naturally occurring form used in protein biosynthesis. This specificity of chirality is fundamental to biological function, as enzymes and receptors typically recognize only one enantiomeric form.
The significance of this chirality extends beyond simple structural characteristics. In biological systems, the stereochemistry of amino acids determines their ability to be incorporated into proteins and participate in metabolic pathways. While L-aspartic acid is the proteinogenic form, D-aspartic acid does exist in mammals but serves more limited biological roles. When converted to the hydrochloride salt, the stereochemical integrity is maintained, but the physical properties are altered in ways advantageous for research applications.
Table 1: Comparison of Stereoisomers of Aspartic Acid
| Property | L-Aspartic Acid ((S)-form) | D-Aspartic Acid ((R)-form) |
|---|---|---|
| Natural occurrence | Abundant in proteins | Limited, found in some tissues |
| Role in protein synthesis | Proteinogenic | Non-proteinogenic |
| Primary biological functions | Protein building block, neurotransmitter, metabolic intermediate | Neuromodulator, limited specialized functions |
| Common research applications | Widespread use in biochemistry | Specialized neuroscience studies |
| Hydrochloride salt availability | Commonly available | Less common |
The maintenance of stereochemical purity is crucial when working with this compound. Any racemization (conversion between stereoisomers) would significantly reduce its utility in stereospecific applications. The hydrochloride salt form helps stabilize the compound and prevent such unwanted transformations, making it particularly valuable for long-term storage and precise experimental work.
Biochemical Importance in Research Contexts
This compound has established itself as an important reagent in numerous biochemical research contexts. Its defined stereochemistry, combined with the enhanced solubility provided by the hydrochloride salt form, makes it particularly useful in aqueous reaction systems and biological studies. The compound serves as an excellent starting material for the synthesis of more complex molecules, including peptides, pharmaceuticals, and specialized biochemical probes.
In synthetic chemistry, this compound provides a reliable source of the aspartate moiety with a protected amine group (in the form of the ammonium salt), allowing for selective reactions at the carboxylic acid groups. This selective reactivity is particularly valuable in peptide synthesis, where controlling the sequence of reactions is essential. Researchers often utilize this compound as a building block in the creation of aspartate-containing peptides and proteins for structure-function studies.
Recent innovative applications include the development of magnetic nanoparticles functionalized with aspartic acid. As described in a 2025 study, "We have developed a new magnetic recyclable biocatalyst in this study by successfully applying aspartic acid to magnetic nanoparticles. Aspartic acid's molecular makeup made it possible for it to stabilize on magnetic nanoparticles using a straightforward method". This application demonstrates how the fundamental properties of aspartic acid can be leveraged in novel ways when properly derivatized or modified.
The compound also plays an important role in metabolic studies, where it serves as a tracer for understanding aspartate-related biochemical pathways. Its defined stereochemistry makes it ideal for exploring stereospecific enzyme reactions and metabolic transformations. Additionally, this compound is valuable in neuroscience research due to the role of aspartate as a neurotransmitter, particularly in studies focused on NMDA receptors where aspartate acts as an agonist.
Relationship to L-Aspartic Acid Biochemistry
This compound is fundamentally connected to L-aspartic acid biochemistry, representing essentially the same molecule in a salt form with altered physicochemical properties. The underlying biochemical significance of the aspartate moiety remains unchanged, while the hydrochloride form primarily affects solubility, stability, and handling characteristics. Understanding the rich biochemistry of L-aspartic acid is therefore essential to appreciating the research utility of its hydrochloride salt.
L-Aspartic acid serves numerous crucial functions in biological systems. It is classified as a non-essential amino acid in humans, meaning it can be synthesized endogenously, primarily through the transamination of oxaloacetate. This biosynthetic pathway represents an important connection between amino acid metabolism and the citric acid cycle, highlighting aspartate's central role in intermediary metabolism.
In protein structures, aspartate sidechains often participate in hydrogen bonding networks, forming what are known as asx turns or asx motifs, which frequently occur at the N-termini of alpha helices. This structural role contributes to protein folding and stability, making aspartate an important determinant of protein three-dimensional structure.
Beyond its role in proteins, aspartate participates in multiple metabolic pathways. It serves as a precursor to several essential amino acids in plants and microorganisms, including methionine, threonine, isoleucine, and lysine. It also contributes to the urea cycle, participates in gluconeogenesis, and plays a key role in the malate-aspartate shuttle, which transfers reducing equivalents across the mitochondrial membrane.
Table 2: Key Biochemical Functions of L-Aspartic Acid
| Biochemical Function | Description | Relevance to Research |
|---|---|---|
| Protein structure component | Forms asx turns and motifs in proteins | Important for protein engineering and structural studies |
| Neurotransmitter | Stimulates NMDA receptors | Target for neuropharmacological research |
| Metabolic intermediate | Participates in the urea cycle and gluconeogenesis | Used in metabolic studies and as a tracer |
| Reducing equivalent carrier | Component of the malate-aspartate shuttle | Important for understanding mitochondrial function |
| Precursor molecule | Contributes to the synthesis of asparagine and other amino acids | Valuable in biosynthetic pathway research |
The hydrochloride salt form of (S)-2-aminosuccinic acid maintains all these biochemical characteristics while offering enhanced stability and solubility in certain solvents. This makes it particularly useful in research contexts where precise control of concentration and reaction conditions is essential. The protonated form also alters the charge distribution on the molecule, which can be advantageous in certain experimental conditions or when specific ionic interactions are desired.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminobutanedioic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMPBALQYTJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432507 | |
| Record name | Aspartic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40149-75-5, 17585-59-0 | |
| Record name | Aspartic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40149-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Aminosuccinic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of fumaric acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-aspartic acid, which is then converted to its hydrochloride salt through acidification.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminosuccinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form L-alanine.
Substitution: It can undergo substitution reactions to form derivatives such as N-acetyl-L-aspartic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride is commonly used for acetylation reactions.
Major Products Formed:
Oxidation: Oxaloacetic acid.
Reduction: L-alanine.
Substitution: N-acetyl-L-aspartic acid.
Scientific Research Applications
Biochemical Research
Role in Metabolism
(S)-2-Aminosuccinic acid plays a crucial role as an amino acid in metabolic pathways. It is involved in the synthesis of other amino acids and neurotransmitters, thus influencing various physiological processes. Its hydrolysis leads to the formation of aspartate, which is essential for nitrogen metabolism and cellular energy production.
Neurotransmitter Function
Research indicates that (S)-2-Aminosuccinic acid functions as an excitatory neurotransmitter in the central nervous system. It modulates synaptic responses and neuronal excitability, making it vital for cognitive functions and memory processes.
Pharmaceutical Applications
Drug Development
(S)-2-Aminosuccinic acid hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are explored for potential therapeutic effects against neurological disorders due to their ability to enhance synaptic plasticity.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of (S)-2-Aminosuccinic acid derivatives on neuronal cultures exposed to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and improved neuronal survival rates, suggesting their potential use in treating neurodegenerative diseases.
Fertilizers
Research has indicated that (S)-2-Aminosuccinic acid can enhance plant growth when used as a component in fertilizers. Its role as a nitrogen source supports amino acid synthesis in plants, contributing to overall growth and yield improvements.
Case Study: Crop Yield Enhancement
In a controlled trial, crops treated with fertilizers containing (S)-2-Aminosuccinic acid showed a 20% increase in yield compared to control groups. This highlights its potential application in sustainable agriculture practices.
Cosmetic Industry
(S)-2-Aminosuccinic acid is being explored for its moisturizing properties in cosmetic formulations. Its ability to retain moisture makes it a valuable ingredient in skincare products aimed at improving skin hydration and elasticity.
Mechanism of Action
The mechanism of action of (S)-2-Aminosuccinic acid hydrochloride involves its role as an intermediate in the urea cycle. It is converted to argininosuccinate by the enzyme argininosuccinate synthetase, which is then cleaved to form arginine and fumarate. This process is essential for the detoxification of ammonia in the liver.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key properties of (S)-2-aminosuccinic acid hydrochloride and related compounds:
Note: The melting point for (S)-2-aminosuccinic acid HCl is inferred from its free acid form (L-aspartic acid), as direct data for the hydrochloride salt is unavailable in the provided evidence.
Key Comparisons
Enantiomeric Pair: (S)- vs. (R)-2-Aminosuccinic Acid HCl
- Structural Difference : The (S)-enantiomer (L-aspartic acid) is biologically active, whereas the (R)-enantiomer (D-aspartic acid) is uncommon in nature.
- Applications : L-Aspartic acid is used in protein synthesis and pharmaceuticals, while D-Aspartic acid is studied for niche roles in hormone regulation .
Chain Length Variation: L-Aspartic Acid vs. L-Glutamic Acid
- Backbone : L-Glutamic acid (C₅) has one additional methylene group compared to L-Aspartic acid (C₄).
- Function : Both are neurotransmitters, but glutamic acid is a primary excitatory neurotransmitter, whereas aspartic acid modulates NMDA receptors .
Functional Group Variation: Aspartic Acid vs. Asparagine
- Asparagine : The β-carboxyl group of aspartic acid is replaced with an amide (-CONH₂) in asparagine.
- Role : Asparagine is critical for nitrogen transport, while aspartic acid participates in energy metabolism .
Salt Forms: Hydrochloride vs. Free Acid
- Solubility: The hydrochloride salt of aspartic acid offers enhanced aqueous solubility compared to the free acid, making it preferable for intravenous formulations .
Biological Activity
(S)-2-Aminosuccinic acid hydrochloride, commonly known as L-aspartic acid hydrochloride, is a naturally occurring amino acid that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C4H8ClNO4
- Molecular Weight : 155.56 g/mol
- CAS Number : 16218492
Biological Functions
(S)-2-Aminosuccinic acid serves as a building block for proteins and is involved in several metabolic pathways:
- Neurotransmitter Role : L-aspartic acid acts as an excitatory neurotransmitter in the central nervous system, facilitating synaptic transmission and influencing neuronal excitability.
- Metabolic Pathways : It participates in the urea cycle and is involved in the synthesis of other amino acids, such as asparagine and arginine, through transamination reactions .
- Energy Production : As a component of the Krebs cycle, it contributes to cellular respiration and energy production by participating in the conversion of nutrients into ATP .
Research has elucidated several mechanisms through which (S)-2-Aminosuccinic acid exerts its biological effects:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of (S)-2-Aminosuccinic acid can inhibit key enzymes like α-ketoglutarate dehydrogenase (KGDH), leading to altered metabolic states that may have therapeutic implications in cancer treatment .
- Regulation of Gene Expression : The compound influences the activity of α-ketoglutarate-dependent dioxygenases, which are critical for epigenetic modifications and gene expression regulation .
- Nitric Oxide Production : Enhanced levels of nitric oxide have been observed following treatment with (S)-2-Aminosuccinic acid derivatives, indicating its role in vasodilation and immune response modulation .
Therapeutic Applications
- Cancer Treatment : Inhibitors derived from (S)-2-Aminosuccinic acid have shown promise in reducing metastasis in breast cancer models by modulating metabolic pathways and enhancing epigenetic control mechanisms .
- Neurological Disorders : Given its role as a neurotransmitter, L-aspartic acid is being investigated for potential benefits in conditions such as depression and cognitive decline due to its excitatory properties.
- Nutritional Supplementation : It is often included in dietary supplements aimed at enhancing athletic performance and recovery due to its involvement in energy metabolism .
Case Studies
- A study conducted on breast cancer models demonstrated that administering (S)-2-[(2,6-dichlorobenzoyl)amino]succinic acid significantly altered the metabolic profile of tumor cells, leading to decreased tumor growth and metastasis through KGDH inhibition .
- Another investigation into the role of L-aspartic acid in neuroprotection highlighted its potential to mitigate oxidative stress in neuronal cells, suggesting therapeutic avenues for neurodegenerative diseases .
Q & A
Q. What are the key synthetic routes for preparing (S)-2-Aminosuccinic acid hydrochloride, and how can enantiomeric purity be ensured?
The synthesis typically involves stereoselective amidation or hydrolysis of precursors like L-aspartic acid derivatives. Enantiomeric purity is critical and can be verified using chiral HPLC or polarimetry. For example, hydrolysis of L-asparagine under acidic conditions followed by HCl treatment yields the hydrochloride salt. Chiral column chromatography (e.g., using a Crownpak CR-I column) with UV detection at 210 nm ensures enantiomeric excess >99% .
Q. How should solubility and stability be optimized for this compound in aqueous and organic solvents?
The compound is highly soluble in water (up to 50 mg/mL at 25°C) but exhibits limited solubility in ethanol, methanol, or ether. For stability, solutions should be stored at 4°C under nitrogen to prevent oxidation. Avoid alkaline conditions, as the free amine form may degrade. Lyophilization from acidic aqueous solutions (pH 3–4) is recommended for long-term storage .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : NMR (DO, 400 MHz): δ 3.85 (dd, J = 5.2 Hz, 1H, CH), 2.75 (m, 2H, CH).
- IR : Peaks at 1680 cm (C=O stretch) and 1550 cm (N-H bend) confirm the carboxylate and amine groups.
- Mass Spectrometry : ESI-MS ([M+H]): m/z 134.1 (calculated for CHNO) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data during purity analysis be resolved?
Contradictions often arise from residual solvents, degradation products, or diastereomeric impurities. Use orthogonal methods:
- HPLC : Compare retention times with a certified reference standard (e.g., USP-grade L-aspartic acid) using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) .
- Ion Chromatography : Detect chloride counterions to confirm stoichiometry (expected Cl: ~26.4% by weight) .
- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to rule out hygroscopicity artifacts .
Q. What strategies are effective for minimizing background contamination in amino acid analysis involving this compound?
- Use HPLC-grade solvents filtered through 0.22 μm membranes to remove particulates.
- Avoid plasticizers by using glassware instead of PVC containers.
- Conduct hydrolysis under nitrogen to prevent oxidation, and validate acid purity (e.g., 6 M HCl with <0.1 ppm glycine contamination) .
Q. How can reaction conditions be optimized for incorporating this compound into peptide synthesis?
- Coupling Agents : Use HOBt/DIC for minimal racemization.
- pH Control : Maintain pH 8–9 with DIEA during activation to enhance nucleophilic attack by the amine.
- Side-Chain Protection : Protect the β-carboxyl group with tert-butyl esters, which are stable under standard Fmoc cleavage conditions .
Q. What analytical approaches validate the compound’s role in enzymatic assays (e.g., transaminase activity studies)?
- Kinetic Assays : Monitor NADH depletion at 340 nm in coupled reactions with malate dehydrogenase.
- IC Determination : Use a gradient of this compound (0.1–10 mM) to assess competitive inhibition against α-ketoglutarate.
- Data Normalization : Correct for background absorbance using blank reactions without substrate .
Methodological Notes
- Contradiction Handling : Discrepancies in melting points (>300°C vs. 234–235°C) may stem from polymorphic forms or hydration states. Use thermogravimetric analysis (TGA) to distinguish between anhydrous and monohydrate forms .
- Data Reproducibility : Batch-to-batch variability in chloride content can affect solubility. Conduct argentometric titration to verify HCl stoichiometry (1:1 molar ratio) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
